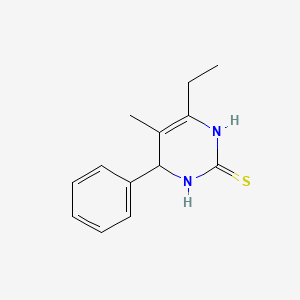
6-ethyl-5-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-5-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with ethyl, methyl, and phenyl groups, as well as a thione group at the 2-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-5-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of ethyl acetoacetate, benzaldehyde, and thiourea in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-5-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding tetrahydropyrimidine derivative without the thione group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or other positions on the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydropyrimidine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
6-ETHYL-5-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ETHYL-5-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity . Additionally, its interaction with cellular receptors and signaling pathways can result in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, 6-ETHYL-5-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is unique due to the presence of the ethyl group at the 6-position and the thione group at the 2-position. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
6-ethyl-5-methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H16N2S/c1-3-11-9(2)12(15-13(16)14-11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
SELDAKJWYJEBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(NC(=S)N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















